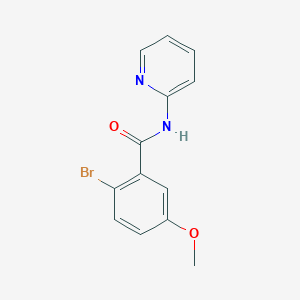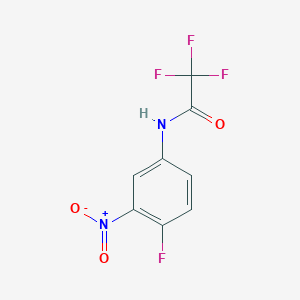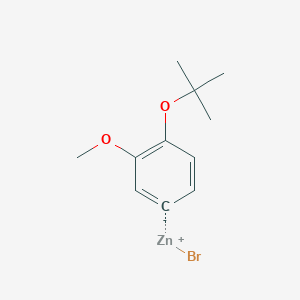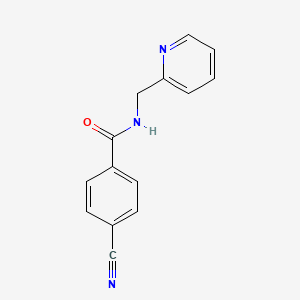
2-n-HexyloxyphenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-n-HexyloxyphenylZinc bromide is an organozinc compound with the molecular formula C12H17BrOZn. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable reagent in both academic and industrial settings.
準備方法
Synthetic Routes and Reaction Conditions
2-n-HexyloxyphenylZinc bromide can be synthesized through the reaction of 2-n-Hexyloxyphenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the following steps:
- Dissolution of 2-n-Hexyloxyphenyl bromide in THF.
- Addition of zinc powder to the solution.
- Stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and controlled reaction conditions can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-n-HexyloxyphenylZinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.
Catalysts: Palladium-based catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: Tetrahydrofuran (THF) is a preferred solvent due to its ability to stabilize the organozinc compound and facilitate the reaction.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In coupling reactions, the primary products are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
科学的研究の応用
2-n-HexyloxyphenylZinc bromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon bonds, particularly in the synthesis of complex molecules.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.
作用機序
The mechanism of action of 2-n-HexyloxyphenylZinc bromide involves the transfer of the phenyl group from the zinc atom to an electrophilic carbon atom in the substrate. This process is facilitated by the coordination of the zinc atom with the solvent and the presence of a suitable catalyst. The molecular targets and pathways involved in these reactions depend on the specific substrate and reaction conditions.
類似化合物との比較
Similar Compounds
PhenylZinc bromide: Similar to 2-n-HexyloxyphenylZinc bromide but lacks the hexyloxy group, making it less versatile in certain reactions.
2-n-ButoxyphenylZinc bromide: Similar structure but with a butoxy group instead of a hexyloxy group, which can affect its reactivity and solubility.
2-n-MethoxyphenylZinc bromide: Contains a methoxy group, making it more reactive but less stable compared to the hexyloxy derivative.
Uniqueness
This compound is unique due to the presence of the hexyloxy group, which enhances its solubility and stability in organic solvents. This makes it a more versatile reagent for a wide range of chemical reactions compared to its simpler analogs.
特性
分子式 |
C12H17BrOZn |
|---|---|
分子量 |
322.5 g/mol |
IUPAC名 |
bromozinc(1+);hexoxybenzene |
InChI |
InChI=1S/C12H17O.BrH.Zn/c1-2-3-4-8-11-13-12-9-6-5-7-10-12;;/h5-7,9H,2-4,8,11H2,1H3;1H;/q-1;;+2/p-1 |
InChIキー |
FRIZWFDUEXPVJZ-UHFFFAOYSA-M |
正規SMILES |
CCCCCCOC1=CC=CC=[C-]1.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


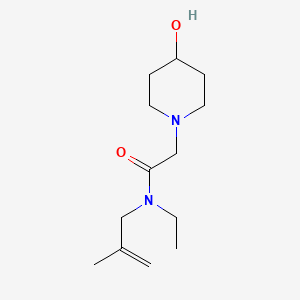

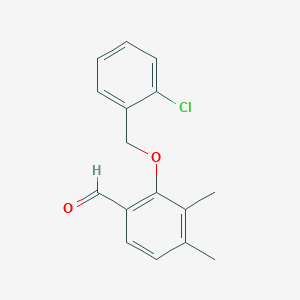
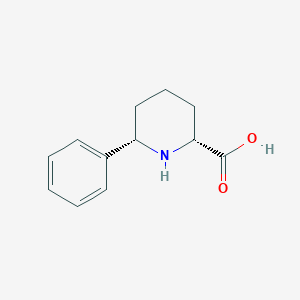
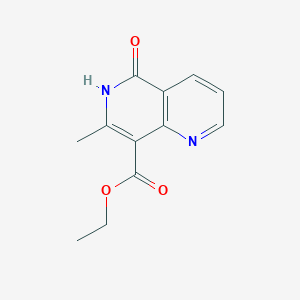

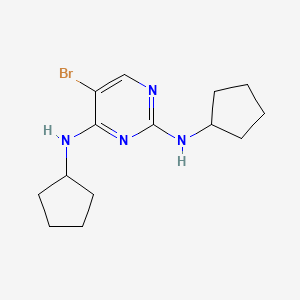

![N-(1-((6aR,8R,9R,9aR)-9-Fluoro-2,2,4,4-tetraisopropyl-9-methyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide](/img/structure/B14888733.png)
